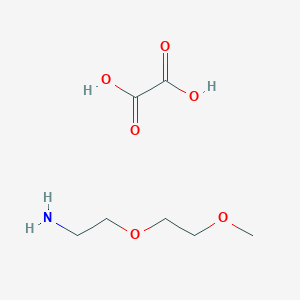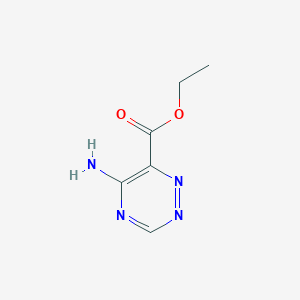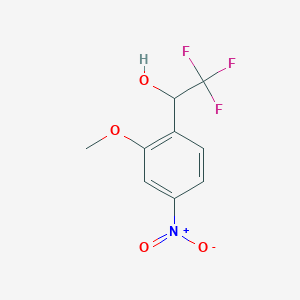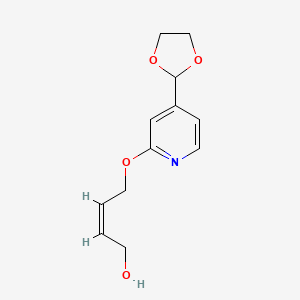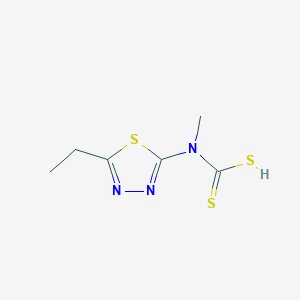![molecular formula C12H16Cl2N4O B13102811 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring attached to a pyrrolopyrimidine core, substituted with dichloro groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: The initial step involves the synthesis of the pyrrolopyrimidine core. This can be achieved by reacting 2,4-dichloro-5H-pyrrolo[2,3-d]pyrimidine with appropriate reagents under controlled conditions.
Attachment of the Ethyl Linker: The next step involves the introduction of an ethyl linker to the pyrrolopyrimidine core. This can be done using ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.
Morpholine Ring Formation: Finally, the morpholine ring is introduced by reacting the intermediate compound with morpholine under suitable conditions, such as heating in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially reducing the dichloro groups to form less chlorinated derivatives.
Substitution: The dichloro groups in the pyrrolopyrimidine core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrrolopyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, particularly those involving abnormal cell growth or signaling pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s dichloro groups and morpholine ring play a crucial role in its binding affinity and specificity, leading to modulation of the target’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolopyrimidine core but lacks the ethyl linker and morpholine ring.
Morpholine derivatives: Compounds with a morpholine ring but different substituents on the ring.
Chlorinated pyrimidines: Compounds with similar chlorination patterns but different core structures.
Uniqueness
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is unique due to its combination of a pyrrolopyrimidine core, dichloro groups, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C12H16Cl2N4O |
|---|---|
Peso molecular |
303.18 g/mol |
Nombre IUPAC |
4-[2-(2,4-dichloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine |
InChI |
InChI=1S/C12H16Cl2N4O/c13-10-9-1-2-18(11(9)16-12(14)15-10)4-3-17-5-7-19-8-6-17/h1-8H2 |
Clave InChI |
QXNGJWASTXIIEI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C(=NC(=N2)Cl)Cl)CCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13102728.png)
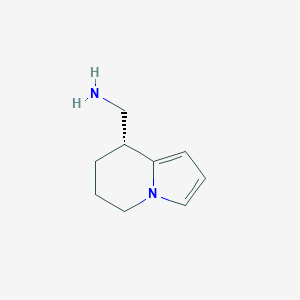
![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
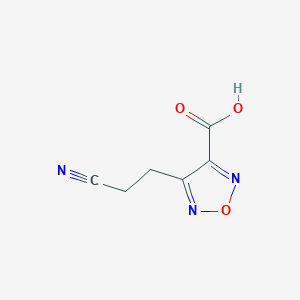

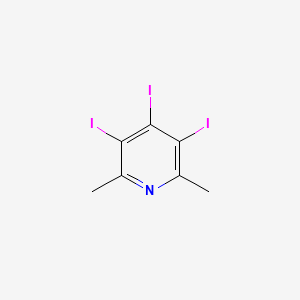
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)

![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
